molecular formula C24H28N4O B6105047 1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide

货号 B6105047
分子量: 388.5 g/mol
InChI 键: RBLAPTFMJKPOMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAPP, and it is a potent inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that plays a crucial role in various physiological processes, including embryonic development, wound healing, and cardiovascular disease. The inhibition of PAPP-A by PAPP has shown promising results in scientific research, and

作用机制

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide inhibits PAPP-A by binding to its active site, thereby preventing its proteolytic activity. PAPP-A is involved in the cleavage of insulin-like growth factor binding protein (IGFBP)-4, which regulates the bioavailability of insulin-like growth factor (IGF)-I and II. The inhibition of PAPP-A by PAPP results in the accumulation of IGFBP-4, which leads to the sequestration of IGF-I and II, thereby reducing their bioavailability. This mechanism has been shown to have beneficial effects in various physiological processes, including embryonic development, wound healing, and cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the progression of atherosclerosis by inhibiting the proteolytic activity of PAPP-A, which leads to the accumulation of IGFBP-4 and the sequestration of IGF-I and II. This mechanism has been shown to reduce the proliferation and migration of smooth muscle cells, which are involved in the pathogenesis of atherosclerosis. Moreover, PAPP has been shown to inhibit the growth of cancer cells by reducing the bioavailability of IGF-I and II, which are involved in the proliferation and survival of cancer cells. The compound has also been shown to have neuroprotective effects by reducing the accumulation of amyloid beta, which is involved in the pathogenesis of Alzheimer's disease.

实验室实验的优点和局限性

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide has several advantages and limitations for lab experiments. The compound has high purity and high yield, which makes it suitable for various biochemical and physiological assays. Moreover, the compound has been extensively studied in animal models, indicating its potential use in preclinical studies. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. Moreover, the compound has not been extensively studied in human clinical trials, indicating the need for further research to establish its safety and efficacy in humans.

未来方向

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide has several potential future directions for research. The compound has shown promising results in animal models, indicating its potential use in the prevention and treatment of various diseases. However, further research is needed to establish its safety and efficacy in humans. Moreover, the compound has potential applications in various fields, including cardiovascular disease, cancer therapy, and neurodegenerative diseases. Future research should focus on exploring the potential applications of the compound in these fields and identifying its mechanism of action in various physiological processes. Additionally, the compound has potential applications as a tool for studying the role of PAPP-A in various physiological processes, indicating the need for further research in this area.

合成方法

The synthesis of 1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide involves the reaction of 4-(1H-pyrazol-5-yl)benzene-1-carboxylic acid with 1-(3-aminopropyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-phenylpropylamine to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

科学研究应用

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields. The compound has been shown to inhibit PAPP-A, which is involved in the pathogenesis of various diseases, including atherosclerosis, cancer, and Alzheimer's disease. The inhibition of PAPP-A by PAPP has been shown to reduce the progression of atherosclerosis in animal models, indicating its potential use in the prevention and treatment of cardiovascular disease. Moreover, PAPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential use in cancer therapy. The compound has also been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

属性

IUPAC Name

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-24(26-22-12-10-20(11-13-22)23-14-15-25-27-23)21-9-5-17-28(18-21)16-4-8-19-6-2-1-3-7-19/h1-3,6-7,10-15,21H,4-5,8-9,16-18H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLAPTFMJKPOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。